3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one
Description
3-[(E)-[(4-Nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one is a Schiff base derivative of the 3,4-dihydroquinazolin-4-one scaffold. This compound features a conjugated imine group (E-configuration) formed via condensation between the primary amine of the quinazolinone core and 4-nitrobenzaldehyde.
Properties
Molecular Formula |
C15H10N4O3 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-[(E)-(4-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O3/c20-15-13-3-1-2-4-14(13)16-10-18(15)17-9-11-5-7-12(8-6-11)19(21)22/h1-10H/b17-9+ |
InChI Key |
HWXLURARZOCPCA-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-nitrobenzaldehyde with 3,4-dihydroquinazolin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyleneamino linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group and methyleneamino linkage play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one, highlighting variations in substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects on Physicochemical Properties: The 4-nitrophenyl substituent in the target compound and compound 17 confers high polarity due to the nitro group, likely reducing solubility in nonpolar solvents. The sulfonamide group in compound 17 further enhances polarity and hydrogen-bonding capacity. The 2-fluorophenyl analog introduces moderate electron-withdrawing effects, while the ethylphenyl group in compound provides steric bulk and lipophilicity.
Synthetic Yields :
- Compound 17 achieves a high yield (94%), suggesting that the nitro-substituted aldehyde reacts efficiently in condensation reactions. This aligns with the reactivity of nitrobenzaldehydes in forming stable Schiff bases.
Biological Activity :
- While biological data for the target compound are absent, structurally related Schiff bases (e.g., pyrazol-5(4H)-one derivatives in ) exhibit antimicrobial activity. For example, nitro-substituted analogs in other studies often show enhanced activity against Gram-negative bacteria due to improved membrane penetration .
Structural Diversity: The 3,4-dihydroquinazolin-4-one core allows modular functionalization. For instance, the isopropylaminomethyl derivative demonstrates the scaffold’s adaptability for introducing basic amine groups, which could be exploited in drug design for solubility or target interaction.
Biological Activity
3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effective inhibition against a range of bacterial strains, particularly Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:
- Inhibition of Kinases : It acts as a kinase inhibitor, which is crucial in regulating various cellular processes including growth and apoptosis.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of the compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to the control group, suggesting effective systemic delivery and action.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of this compound against multi-drug resistant strains. The results showed that it could enhance the efficacy of conventional antibiotics, indicating a potential role as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
